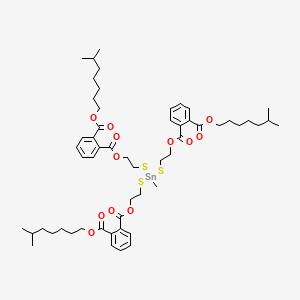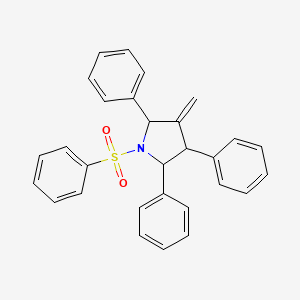
1-(Benzenesulfonyl)-3-methylidene-2,4,5-triphenylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzenesulfonyl)-3-methylidene-2,4,5-triphenylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with benzenesulfonyl and triphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-3-methylidene-2,4,5-triphenylpyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzenesulfonyl)-3-methylidene-2,4,5-triphenylpyrrolidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzenesulfonyl group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Iodosobenzene (PhIO), potassium persulfate (K2S2O8)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Chlorosulfonic acid, sulfuric acid
Major Products Formed
Aplicaciones Científicas De Investigación
1-(Benzenesulfonyl)-3-methylidene-2,4,5-triphenylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Benzenesulfonyl)-3-methylidene-2,4,5-triphenylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. It can also form stable intermediates that facilitate further chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonyl group and exhibit similar reactivity patterns.
Triphenylpyrrolidine derivatives: Compounds with similar pyrrolidine and triphenyl structures.
Uniqueness
1-(Benzenesulfonyl)-3-methylidene-2,4,5-triphenylpyrrolidine is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
65978-50-9 |
|---|---|
Fórmula molecular |
C29H25NO2S |
Peso molecular |
451.6 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-3-methylidene-2,4,5-triphenylpyrrolidine |
InChI |
InChI=1S/C29H25NO2S/c1-22-27(23-14-6-2-7-15-23)29(25-18-10-4-11-19-25)30(28(22)24-16-8-3-9-17-24)33(31,32)26-20-12-5-13-21-26/h2-21,27-29H,1H2 |
Clave InChI |
MHVDVEMPENDUNA-UHFFFAOYSA-N |
SMILES canónico |
C=C1C(C(N(C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


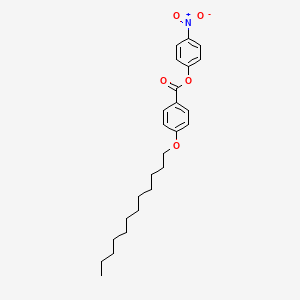
![Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]-](/img/structure/B14475391.png)

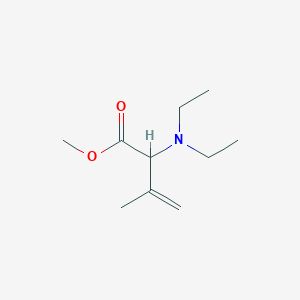


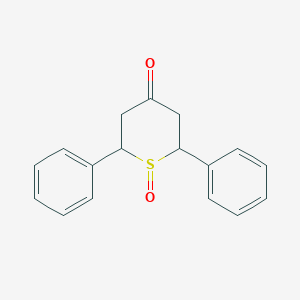
![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)


